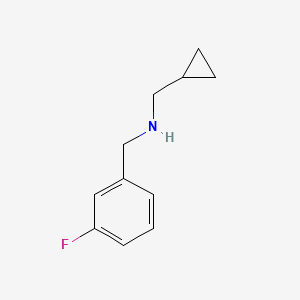
N-(Cyclopropylmethyl)-3-fluoro-benzylamine
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-3-fluoro-benzylamine is a chemical compound that has recently gained attention due to its potential applications in the field of scientific research. This compound is a derivative of benzylamine and is known for its unique properties that make it a valuable tool for studying various biochemical and physiological processes. In
Applications De Recherche Scientifique
Analgesic Properties
N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives have been studied for their potential as analgesics. A specific compound, identified as SLL-039, was found to be a highly selective and potent κ opioid agonist, showing promise in the treatment of pain without causing sedation, a common side effect of κ opioid receptor agonists (Xiao et al., 2019).
Synthesis and Structural Features
Monofluorinated cyclopropanecarboxylates, which include derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been synthesized and analyzed for their structural features. These compounds have been used as starting materials for the synthesis of various amides and amines, including tranylcypromine analogs, highlighting their versatility in organic chemistry (Haufe et al., 2002).
Cognitive Dysfunction Treatment
Research has explored the use of specific derivatives of N-(Cyclopropylmethyl)-3-fluoro-benzylamine for treating cognitive dysfunction induced by phencyclidine (PCP). NE-100, a potent σ receptor ligand, was shown to improve PCP-induced cognitive dysfunction in animal models, suggesting potential therapeutic applications (Ogawa et al., 1994).
Anticancer Activity
Benzylamine derivatives supported by platinum(IV) complexes, including 4-fluoro and 4-chloro containing complexes, have shown significant anticancer activities. These complexes exhibit impressive DNA binding properties, contributing to their potential as anticancer agents (Ameta et al., 2013).
Monoamine Oxidase Inhibition
Fluorinated phenylcyclopropylamines, which are structurally related to N-(Cyclopropylmethyl)-3-fluoro-benzylamine, have been studied as inhibitors of monoamine oxidase A and B. These compounds demonstrated increased inhibitory activity towards both enzymes, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).
Fluorination in Medicinal Chemistry
The ortho-fluorination of benzylamines, including N-(Cyclopropylmethyl)-3-fluoro-benzylamine derivatives, has been catalyzed using palladium and N-fluoro-2,4,6-trimethylpyridinium triflate, showcasing the importance of fluorination in medicinal chemistry and synthesis (Wang et al., 2009).
Propriétés
IUPAC Name |
1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUQBCEXNZXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-3-fluoro-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



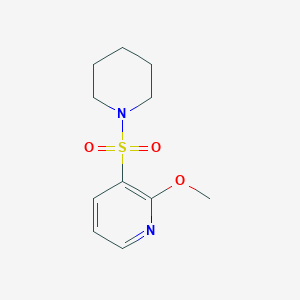
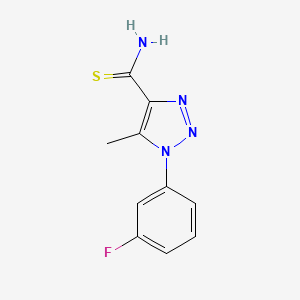
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
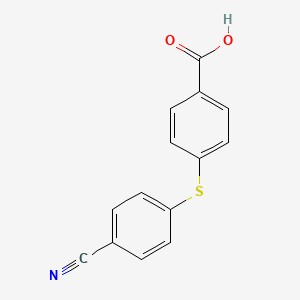
![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)
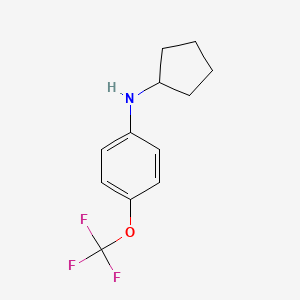
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)